![molecular formula C18H26FN3O3 B5301521 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide is a chemical compound, also known as Flibanserin. It is a non-hormonal medication used to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire or interest, which can cause significant distress and affect the quality of life. Flibanserin works by affecting the levels of certain neurotransmitters in the brain, which can increase sexual desire and arousal.
Mécanisme D'action
Flibanserin works by affecting the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which can increase sexual desire and arousal.
Biochemical and Physiological Effects
Flibanserin has been shown to increase levels of dopamine and norepinephrine in the brain, which can improve sexual desire and arousal. It also affects the levels of serotonin, which can improve mood and reduce anxiety. Flibanserin has been shown to have minimal effects on blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Flibanserin has several advantages for lab experiments, including its ability to increase sexual desire and arousal in premenopausal women with HSDD. However, it also has several limitations, including its potential for interactions with other medications and its potential for side effects.
Orientations Futures
There are several potential future directions for research on Flibanserin, including its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder. It may also be studied for its use in treating HSDD in men. Additionally, further research may be conducted to better understand its mechanism of action and potential interactions with other medications.
Méthodes De Synthèse
The synthesis of Flibanserin involves several steps, including the reaction of 4-fluorobenzylamine with ethyl chloroacetate, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the product with propylamine and hydroxyethylamine to form 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide
Applications De Recherche Scientifique
Flibanserin has been extensively studied for its use in treating HSDD in women. Clinical trials have shown that it can significantly improve sexual desire, arousal, and satisfaction in premenopausal women with HSDD. It has also been studied for its potential use in treating other conditions, such as depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-3-5-15(19)6-4-14/h3-6,16,23H,2,7-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHLOQQAUWAJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.